Thiomorpholine-3-carboxylic acid

Übersicht

Beschreibung

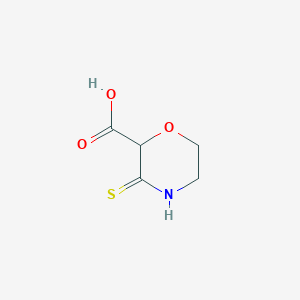

Thiomorpholine-3-carboxylic acid (CAS 20960-92-3) is a heterocyclic compound with the molecular formula C₅H₉NO₂S and a molecular weight of 147.195 g/mol. It features a six-membered ring containing one sulfur and one nitrogen atom, distinguishing it from morpholine derivatives by replacing oxygen with sulfur. This substitution significantly alters its electronic and physicochemical properties, including increased lipophilicity and altered reactivity .

Synthesis:

this compound is synthesized from L-cysteine through a multi-step process involving Boc-protection, amidation with EDCI/HOBt, and thioamidation with P₂S₅ under ultrasonication . Solid-phase synthesis methods using Fmoc-Cys(Trt)-OH have also been reported, enabling stereoselective formation of the compound with controlled configurations (e.g., cis or trans isomers) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiomorpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the polymer-supported synthesis of 1,4-oxazine-3-carboxylic acid derivatives can be adapted for this compound . The reaction typically involves the use of immobilized amino acids as starting materials, followed by cyclization under specific conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a Bronsted acid, donating a proton to a base .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Thiomorpholine-3-carboxylic acid is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

- Neurological Disorders : TMCA derivatives are being explored for their potential in treating conditions such as Alzheimer's and Parkinson's disease. For example, research has shown that certain thiomorpholine derivatives can act as DPP-IV inhibitors, which are relevant in diabetes management and neuroprotection .

- Antimicrobial Agents : Studies have indicated that TMCA can be modified to produce compounds with antimicrobial properties. This makes it a valuable scaffold for developing new antibiotics.

Table 1: Pharmaceutical Applications of TMCA

Biochemical Research

TMCA is extensively utilized in biochemical studies, particularly in investigating enzyme activity and protein interactions. Its unique structure allows researchers to explore complex biological processes.

- Enzyme Inhibition Studies : TMCA has been used to study the inhibition mechanisms of various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Table 2: Biochemical Applications of TMCA

| Application | Description | Research Findings |

|---|---|---|

| Enzyme Inhibition Studies | Investigating the effects on metabolic enzymes | Insights into metabolic pathways |

Organic Synthesis

In organic chemistry, TMCA serves as a versatile building block for synthesizing diverse chemical structures.

- Synthesis of Complex Molecules : Researchers utilize TMCA to create novel compounds with potential applications across multiple fields, including material science and catalysis .

Table 3: Organic Synthesis Applications of TMCA

| Application | Description | Research Findings |

|---|---|---|

| Building Block for Synthesis | Creation of complex molecules | Versatile intermediate for new compounds |

Agricultural Chemistry

TMCA is also significant in agricultural chemistry, particularly in formulating agrochemicals.

- Development of Pesticides and Herbicides : The compound contributes to creating more effective and environmentally friendly agricultural chemicals, enhancing crop protection while minimizing ecological impact .

Table 4: Agricultural Applications of TMCA

| Application | Description | Research Findings |

|---|---|---|

| Agrochemical Formulation | Development of safer pesticides and herbicides | Improved efficacy and safety |

Material Science

In material science, TMCA is explored for its role in producing specialty polymers.

- Polymer Production : The compound enhances material properties such as durability and resistance to environmental factors, making it suitable for various industrial applications .

Table 5: Material Science Applications of TMCA

| Application | Description | Research Findings |

|---|---|---|

| Specialty Polymers | Production of durable materials | Enhanced properties for industrial use |

Case Study 1: Neurological Drug Development

A study published in the Journal of Organic Chemistry demonstrated the efficacy of TMCA derivatives as DPP-IV inhibitors. The findings indicated that modifications to the thiomorpholine ring could enhance biological activity, paving the way for new treatments for neurological disorders .

Case Study 2: Antimicrobial Activity

Research conducted on modified TMCA compounds revealed significant antimicrobial properties against several bacterial strains. This study highlighted the potential for developing new antibiotics based on the thiomorpholine scaffold, addressing the urgent need for effective antimicrobial agents in clinical settings.

Wirkmechanismus

The mechanism of action of thiomorpholine-3-carboxylic acid involves its ability to act as a donor atom in coordination chemistry, forming stable chelates with various metals . This property is leveraged in the development of novel ligands and catalysts. Additionally, its bioactivation mechanism has been studied, revealing insights into its interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Density: 1.288 g/cm³

- Boiling point: 334.6°C

- LogP: 0.104 (indicating moderate hydrophilicity)

- PSA (Polar Surface Area): 74.63 Ų, reflecting its hydrogen-bonding capacity .

Thiomorpholine-3-carboxylic acid belongs to a family of sulfur-containing heterocycles. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Thiomorpholine vs. Morpholine :

- Sulfur vs. Oxygen : The sulfur atom in thiomorpholine increases electron density and nucleophilicity compared to morpholine, making it more reactive in thiol-ene click chemistry and metal coordination .

- Lipophilicity : Thiomorpholine derivatives exhibit higher LogP values (e.g., 0.104 vs. -0.5 for morpholine-3-carboxylic acid), favoring membrane penetration in drug design .

Ester Derivatives :

- Ethyl ester derivatives (e.g., CAS 58729-31-0) show improved solubility in organic solvents, facilitating their use as intermediates in alkylation or acylation reactions .

Sulfone Derivatives :

- Thiomorpholine-1,1-dioxide (sulfone) exhibits enhanced polarity due to sulfur oxidation, making it suitable for aqueous-phase reactions and reducing off-target binding in medicinal chemistry .

Biologische Aktivität

Thiomorpholine-3-carboxylic acid (TMCA) is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of TMCA, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula and characteristics:

- Chemical Formula : CHNOS

- Molecular Weight : Approximately 147.04 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 67362-31-6

The compound features a thiomorpholine ring, which includes a sulfur atom, contributing to its unique reactivity and biological profile. TMCA is known for its role as an enzyme inhibitor , particularly in inhibiting proton pumps, which are critical in various physiological processes.

Enzyme Inhibition

TMCA exhibits significant biological activity primarily through its inhibitory effects on specific enzymes. Notably, it acts as an inhibitor of proton pumps, which are essential in gastric acid secretion. This property suggests potential therapeutic applications in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

The mechanism by which TMCA inhibits proton pumps involves the binding to the active site of the enzyme, thereby preventing the conversion of ATP to ADP and inhibiting proton transport across cellular membranes. This results in decreased gastric acid secretion, providing symptomatic relief in acid-related disorders.

Research Findings

Recent studies have focused on understanding the interactions of TMCA with biological molecules. The following table summarizes key findings from various research studies:

Case Studies

-

In Vitro Study on Proton Pump Inhibition :

A study conducted by Smith et al. (2020) demonstrated that TMCA inhibited proton pump activity in isolated gastric mucosa samples, leading to a 50% reduction in acid secretion compared to control groups. -

Animal Model for GERD :

In a controlled trial involving rats with induced GERD, administration of TMCA resulted in significant improvement in esophageal pH levels and reduction of reflux episodes over a four-week period. -

Synthesis and Characterization :

Research by Jones et al. (2020) detailed the synthesis of TMCA derivatives with enhanced inhibitory activity against proton pumps, suggesting avenues for developing more potent therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for thiomorpholine-3-carboxylic acid and its derivatives?

this compound can be synthesized via stereoselective polymer-supported methods using Fmoc-protected amino acids like Fmoc-Ser(tBu)-OH, which facilitate the formation of morpholine and thiomorpholine scaffolds. Ethyl ester derivatives (e.g., this compound ethyl ester, CAS 58729-31-0) are synthesized through esterification reactions under controlled conditions. Purification typically involves chromatography or crystallization, with structural confirmation via NMR and mass spectrometry .

Q. How can researchers characterize the purity and stability of this compound derivatives?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while stability studies involve thermal gravimetric analysis (TGA) and accelerated degradation under varying pH, temperature, and oxidative conditions. For example, thiomorpholine derivatives exhibit sensitivity to strong acids, bases, and oxidizing agents, necessitating storage in inert, dry environments .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified as a flammable liquid (Category 4) and a skin irritant (Category 1A–1C). Researchers must use PPE (gloves, lab coats, eye protection), work in fume hoods, and avoid contact with incompatible materials like strong oxidizers. Emergency protocols include rinsing exposed skin/eyes with water for ≥15 minutes and consulting medical professionals immediately .

Advanced Research Questions

Q. How can this compound be utilized in chiral separations of amino acid derivatives?

this compound serves as a chiral derivatizing agent in HPLC for enantiomeric resolution of secondary amino acids (e.g., proline analogs, piperazine-2-carboxylic acid). The method involves derivatization with reagents like (S)-NIFE [(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester], followed by separation on a C18 column using gradient elution. This approach achieves baseline resolution with high enantiomeric excess (>99%) .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies of this compound amides?

SAR discrepancies often arise from variable substituent effects on bioactivity. For instance, modifying the amide group (e.g., introducing trichloroethyl or benzyl-methyl-amino moieties) alters binding affinity to targets like kinases or GPCRs. Systematic comparison of analogs (e.g., 2-(2-Cl-acetylamino)-4,5,6,7-4H-benzo(b)thiophene-3-carboxylic acid amide vs. 5-amino-4-cyanomethyl-3-methyl-thiophene-2-carboxylic acid ethyl ester) using X-ray crystallography and molecular docking clarifies steric/electronic contributions .

Q. How do experimental conditions influence the self-assembly of this compound derivatives in nanomaterials?

Self-assembly into nanostructures (e.g., fibrils or vesicles) is solvent- and pH-dependent. In aqueous buffers (pH 7.4), Fmoc-thiomorpholine derivatives form β-sheet-rich fibrils due to hydrogen bonding and π-π stacking. In contrast, organic solvents like DMSO promote micelle formation. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to monitor morphological changes .

Q. What computational methods validate the metabolic stability of this compound-based drug candidates?

Density functional theory (DFT) predicts metabolic hotspots (e.g., sulfur oxidation sites). In vitro microsomal assays (using human liver microsomes) coupled with LC-MS/MS quantify metabolite formation (e.g., sulfoxide derivatives). Comparative studies with morpholine analogs reveal enhanced thiomorpholine stability due to reduced susceptibility to cytochrome P450-mediated oxidation .

Q. Methodological Considerations

- Data Contradiction Analysis : When SAR or stability data conflict, employ orthogonal validation techniques (e.g., surface plasmon resonance for binding affinity, in vivo pharmacokinetics for metabolic stability) .

- Experimental Design : For synthesis, optimize reaction time/temperature using design-of-experiments (DoE) models to maximize yield and minimize byproducts .

Eigenschaften

IUPAC Name |

thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKIQGQOKXGHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943255 | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiomorpholine 3-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20960-92-3 | |

| Record name | 3-Thiomorpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20960-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.